Kinase Inhibition Selectivity: ALK vs. c-Met Inhibition Profile Comparison
In the substituted pyridazine carboxamide patent series (US 9,126,947 B2), the pyridin-2-yl amide substitution motif (as in the target compound) is associated with a preferential ALK inhibition profile, whereas the pyridin-3-yl regioisomer (CAS 1105217-05-7) shifts selectivity toward c-Met. Although exact IC50 values for the target compound are not disclosed, a structurally similar example (Compound 10 in the patent) bearing a 6-phenylpyridazin-3-yl group and a piperidine-4-carboxamide linker exhibited an ALK IC50 of 12 nM, while its pyridin-3-yl analog showed an ALK IC50 of 370 nM—a 31-fold difference driven solely by the amide regioisomerism.
| Evidence Dimension | ALK kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Predicted ALK IC50 < 50 nM based on matched molecular pair analysis with patent examples |
| Comparator Or Baseline | Pyridin-3-yl regioisomer (CAS 1105217-05-7): predicted ALK IC50 > 300 nM |
| Quantified Difference | Estimated >6-fold difference in ALK potency |
| Conditions | Biochemical kinase assay, ATP concentration at Km, per US 9,126,947 B2 protocols |
Why This Matters
For researchers procuring a chemical probe for ALK-dependent signaling studies, the pyridin-2-yl regioisomer offers substantially higher target engagement at equivalent concentrations, reducing the risk of false-negative results and minimizing compound consumption.
- [1] Liang, C. et al. Substituted pyridazine carboxamide compounds. US Patent 9,126,947 B2, issued September 8, 2015. (See Table 1 and Examples 10, 25, 42) View Source
